1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea
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Overview
Description
1-(1-naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea is a C-nitro compound and an aromatic ether.
Scientific Research Applications
Synthesis and Pharmacological Activities
Synthesis and Activity of 3-Alkyl Ureas
- A study by Chalina and Chakarova (1998) explored the synthesis of various 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas, finding that some compounds exhibited significant hypotensive and antiarrhythmic activities in rats (Chalina & Chakarova, 1998).
Anticancer Potential of Nitroaromatics
- Research by Shabbir et al. (2015) synthesized nitroaromatic compounds like 1-(4-nitrophenoxy) naphthalene and showed their significant antitumor activity and potential as anticancer drugs (Shabbir et al., 2015).
Heterocyclic Ureas in Structural Studies
- Corbin et al. (2001) conducted conformational studies on heterocyclic ureas and found they form multiply hydrogen-bonded complexes, useful in self-assembly and mimicking peptide transitions (Corbin et al., 2001).
Biological and Environmental Applications
Biomarkers of Traffic-Related Pollutants
- Gong et al. (2015) studied metabolites like 1- and 2-nitro-naphthalene as biomarkers for exposure to traffic-related pollutants (Gong et al., 2015).
Urea-Based Fluorescent Sensors
- Tayade et al. (2014) developed a urea-linked dipodal naphthalene-based fluorescent receptor, effective in detecting Hg(2+) ions and applicable in live cell imaging and water sample analysis (Tayade et al., 2014).
Antimicrobial and Antioxidant Activities
- Ismail et al. (2015) synthesized aromatic amines such as 2-(4-aminophenoxy) naphthalene and demonstrated significant antimicrobial and antioxidant capabilities, suggesting their potential as cancer chemopreventive agents (Ismail et al., 2015).
properties
Product Name |
1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea |
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Molecular Formula |
C19H16N4O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-[[2-(2-nitrophenoxy)acetyl]amino]urea |
InChI |
InChI=1S/C19H16N4O5/c24-18(12-28-17-11-4-3-10-16(17)23(26)27)21-22-19(25)20-15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,21,24)(H2,20,22,25) |
InChI Key |
OUPAOZBBESVOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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